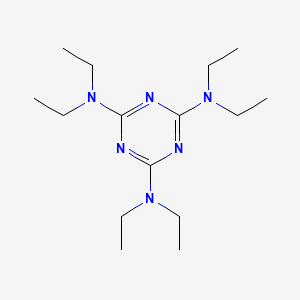

2,4,6-Tris(diethylamino)-1,3,5-triazine

Description

2,4,6-Tris(diethylamino)-1,3,5-triazine is a symmetrically substituted triazine derivative characterized by three diethylamino groups attached to the 1,3,5-triazine core. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are replaced by diethylamino groups under controlled conditions . The diethylamino substituents confer unique electronic and steric properties, making it valuable in applications such as catalysis, coordination chemistry, and materials science. Its synthesis typically involves stepwise substitution reactions with diethylamine, ensuring high selectivity and yield .

Properties

CAS No. |

2827-49-8 |

|---|---|

Molecular Formula |

C15H30N6 |

Molecular Weight |

294.44 g/mol |

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexaethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-7-19(8-2)13-16-14(20(9-3)10-4)18-15(17-13)21(11-5)12-6/h7-12H2,1-6H3 |

InChI Key |

RLMGHKMNVDBCSB-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

Other CAS No. |

2827-49-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)

- Structure: Pyridyl groups replace diethylamino substituents, creating a planar, π-conjugated system.

- Applications: TPT forms coordination polymers and supramolecular frameworks due to its nitrogen-rich structure . For example, TPT acts as a template in synthesizing water-soluble porphyrin nanorings .

- Key Difference: Unlike the electron-donating diethylamino groups in 2,4,6-tris(diethylamino)-1,3,5-triazine, pyridyl groups enhance π-π stacking and metal coordination, favoring applications in sensing and catalysis .

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Structure : Thiophene substituents introduce sulfur atoms and bromine for further functionalization.

- Applications : Used in optoelectronic materials due to extended conjugation and halogen reactivity .

- Key Difference: Bromothiophene groups enable cross-coupling reactions, a feature absent in the diethylamino derivative .

2,4,6-Triamino-1,3,5-triazine (Melamine)

- Structure: Amino groups replace diethylamino substituents.

- Applications: Widely used in resins, laminates, and flame retardants. However, melamine is notorious for toxicity when combined with cyanuric acid, forming kidney-damaging crystals .

Isomeric Triazines: 1,2,4-Triazines

- Structure : 1,2,4-Triazines differ in nitrogen atom positioning, leading to distinct electronic properties.

- Applications: Known for biological activity, including antibiotic and anticancer properties. For example, hybrid 2-imino-coumarin-triazine derivatives exhibit cytotoxicity (IC50: 1.51–2.60 µM) .

- Key Difference: 1,3,5-Triazines (e.g., this compound) are more thermally stable and synthetically versatile, whereas 1,2,4-triazines are bioactive but less stable .

Functional Comparisons

Catalytic and Coordination Chemistry

- This compound: Serves as a ligand for Cu(I) coordination polymers, forming 1D chains with luminescent properties .

- 2,4,6-Tris(pyrazolyl)-1,3,5-triazine : Forms tetranuclear copper clusters with catalytic activity in oxidation reactions .

Optical and Electronic Properties

- Star-Shaped Triazine-Carbazole Hybrids (TR1–TR3) : Exhibit solvatochromism and high emission quantum yields, making them suitable for OLEDs .

- 2,4,6-Tris(benzylamino)-1,3,5-triazine Derivatives: Show nonlinear optical (NLO) activity with second-harmonic generation (SHG) in noncentrosymmetric crystals .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.